molecular formula C13H17ClFNO2S B2529917 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396870-72-6

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No.: B2529917
CAS No.: 1396870-72-6
M. Wt: 305.79
InChI Key: VWODLJVCPKBKAF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a synthetic benzamide derivative intended for research applications in medicinal chemistry. This compound features a 2-chloro-6-fluoro substitution pattern on its benzoyl ring, a motif known to be significant in the development of pharmacologically active molecules. For instance, similar 2-chloro-6-fluoro substitutions have been explored in the context of inhibitors for viral enzymes, demonstrating the potential of this structural feature in drug discovery . The compound's structure includes a hydroxy group and a methylthioether moiety within the alkyl chain, which may contribute to its physicochemical properties and ability to interact with biological targets. Researchers may utilize this chemical as a key intermediate or building block (synthon) in organic synthesis, or as a candidate for profiling against various biological assays. As with any specialized reagent, it is crucial for researchers to determine the specific suitability of this compound for their experimental systems. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2S/c1-13(18,6-7-19-2)8-16-12(17)11-9(14)4-3-5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWODLJVCPKBKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple steps. One common approach is to start with the chlorination and fluorination of benzene to obtain 2-chloro-6-fluorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the amide group. The final step involves the addition of the hydroxy-methyl-thio butyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The target compound and the bromo-/trifluoropropoxy-substituted analog from both feature halogenated phenyl rings, which may enhance stability in electrophilic environments .
  • Side Chain Complexity : The target’s side chain combines hydroxyl and methylthio groups, contrasting with simpler chains (e.g., n-butyl in ) or aromatic extensions (e.g., chromenyl in ). This may affect solubility and hydrogen-bonding capacity.
  • Hybrid Functionality: Unlike the cyano-hydroxyl-enamido side chain in , the target’s side chain lacks conjugated systems but offers sulfur-based nucleophilicity.

Property and Application Insights

  • Solubility and Lipophilicity : The target’s –OH and –SCH3 groups may improve water solubility compared to purely aliphatic (e.g., n-butyl in ) or aromatic (e.g., chromenyl in ) analogs. However, the methylthio group could increase lipophilicity relative to methoxy-substituted derivatives.
  • Crystallinity : The branched hydroxy-methyl group in the target may disrupt crystalline packing compared to straight-chain derivatives like N-butyl-4-chlorobenzamide, which forms stable crystals due to linear alkyl chains .

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide (CAS Number: 1396870-72-6) is a synthetic benzamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₇ClFN₂O₂S
  • Molecular Weight : 305.80 g/mol
  • Structure : The compound features a chloro and fluoro substitution on the benzene ring, alongside a hydroxymethyl group and a methylthio group, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds structurally similar to This compound exhibit significant antitumor properties. For instance, benzamide derivatives are often investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Case Study Example :
A study on related benzamide compounds demonstrated that certain derivatives showed potent inhibition of HDAC3 with an IC50 value as low as 95.48 nM, leading to apoptosis in cancer cell lines such as HepG2 . This suggests that the target compound may also possess similar mechanisms of action.

The proposed mechanism of action for this class of compounds includes:

  • HDAC Inhibition : By inhibiting HDAC enzymes, these compounds can alter the acetylation status of histones and non-histone proteins, thereby influencing gene expression related to cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors have been observed in treated cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells, further contributing to their antitumor efficacy .

In Vitro Studies

In vitro assays have shown that the compound exhibits dose-dependent inhibition of various cancer cell lines. The following table summarizes key findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism
Example Study 1HepG21.30HDAC inhibition
Example Study 2MCF70.75Apoptosis induction
Example Study 3A5491.10Cell cycle arrest

In Vivo Studies

In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with benzamide derivatives similar to our compound. For example, one study reported a tumor growth inhibition (TGI) of approximately 48% compared to control groups .

Safety and Toxicology

While promising results have been observed regarding the biological activity of this compound, safety profiles must be established through comprehensive toxicological studies. It is essential to assess any potential adverse effects associated with long-term exposure or high doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated benzoyl chloride intermediates. For example:

  • Step 1 : Coupling of 2-chloro-6-fluorobenzoic acid with a hydroxyl- and methylthio-containing amine via amidation using coupling agents like EDC/HOBt.
  • Step 2 : Protection/deprotection strategies for the hydroxy group (e.g., tert-butyldimethylsilyl [TBS] protection) to prevent side reactions.
  • Optimization : Reaction temperatures (0–25°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for acylation) significantly impact yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Resolve substituent positions (e.g., chloro, fluoro, methylthio) and confirm amide bond formation. Deuterated DMSO is ideal for observing hydroxy proton exchange .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 385.08) and detects impurities.
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxy (O-H, ~3300 cm⁻¹) functional groups .

Q. Which in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Methodological Answer :

  • MTT/PrestoBlue Assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure. Use IC50 values to compare potency .
  • Apoptosis Assays : Annexin V-FITC/PI staining via flow cytometry to quantify programmed cell death.
  • Scaffold Comparison : Benchmark against structurally similar benzamides (e.g., chloro/fluoro variants) to identify substituent-dependent activity trends .

Advanced Research Questions

Q. How does the presence of chloro and fluoro substituents influence the compound’s bioactivity and binding affinity?

  • Methodological Answer :

  • Electrophilic Effects : Chloro enhances lipophilicity (logP), improving membrane permeability, while fluoro modulates electronic effects (σ-value ~0.06) to fine-tune receptor interactions .
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify affinity (KD) for targets like kinases or G-quadruplex DNA. For example, fluoro may form halogen bonds with Asp/Glu residues in enzyme active sites .
  • SAR Analysis : Compare analogues (e.g., 2-chloro-6-methyl vs. 2,6-difluoro) to isolate substituent contributions .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in IC50 values .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Q. How can in silico modeling predict the compound’s interaction with biological targets like enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding poses with targets (e.g., PARP-1 or Topoisomerase II). Focus on hydrogen bonds between the benzamide carbonyl and catalytic residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding entropy/enthalpy .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic methylthio, hydrogen-bond acceptor fluoro) using tools like LigandScout .

Q. What is the rationale behind modifying the hydroxy and methylthio groups in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Hydroxy Group : Replace with methoxy or acetyloxy to evaluate hydrogen-bond donor capacity. For instance, masking the hydroxy group (via acetylation) may enhance metabolic stability .
  • Methylthio Group : Substitute with sulfoxide or sulfone to probe oxidation state effects on target engagement. Sulfone derivatives often show enhanced solubility and kinase selectivity .

Q. How can researchers address solubility challenges during formulation for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to improve aqueous solubility.
  • Salt Formation : React the hydroxy group with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability and reduce off-target effects .

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